Demissidin
Overview
Description
Demissidine is a steroidal alkaloid that belongs to the solanidane class of alkaloids. It is primarily found in potato species such as Solanum tuberosum, Solanum demissum, and Solanum acaule . These alkaloids are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demissidine can be synthesized through a multi-step process starting from tigogenin, a steroid sapogenin. The key intermediate in the synthesis is spiroimine, which is obtained from tigogenin by oxidation with ruthenium tetroxide followed by amination with aluminum amide generated in situ from diisobutylaluminum hydride and ammonium chloride . The mild reduction of spiroimine to a 26-hydroxy-dihydropyrrole derivative and subsequent mesylation results in the formation of 25-epidemissidinium salt or 23-sulfone, depending on the reaction conditions .
Industrial Production Methods
The process involves multiple steps, including oxidation, amination, reduction, and mesylation, which can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Demissidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce analogues with different biological activities .
Common Reagents and Conditions
Oxidation: Ruthenium tetroxide is used for the oxidation of tigogenin to 5,6-dihydrokryptogenin.
Reduction: Mild reduction conditions are employed to convert spiroimine to a 26-hydroxy-dihydropyrrole derivative.
Mesylation: Mesyl chloride is used for the mesylation step to form 25-epidemissidinium salt or 23-sulfone.
Major Products Formed
The major products formed from these reactions include 25-epidemissidinium salt and 23-sulfone, which are intermediates in the synthesis of demissidine .
Scientific Research Applications
Demissidine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Antitumor Activity: Demissidine and its natural glycoside, commersonine, inhibit the growth of human colon and liver cancer cells in culture.
Antimicrobial Properties: Solanidane-type alkaloids, including demissidine, exhibit antimicrobial properties against various pathogens.
Anti-inflammatory Effects: These alkaloids also possess anti-inflammatory properties, making them potential candidates for the development of anti-inflammatory drugs.
Insect Deterrents: Demissidine acts as a natural insect deterrent, which can be useful in agricultural applications.
Acetylcholinesterase Inhibition: It inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which has implications for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of demissidine involves its interaction with various molecular targets and pathways. It inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . Additionally, demissidine disrupts cell membranes and induces apoptosis in cancer cells by activating apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Demissidine
Demissidine is unique due to its specific structural features and biological activities. Its ability to inhibit acetylcholinesterase and act as a natural insect deterrent sets it apart from other similar compounds. Additionally, its potential for the design of new pharmacologically active agents makes it a valuable compound for scientific research .
Properties
IUPAC Name |
10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALVTHFTYRPDMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Epidemissidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-08-8, 78513-80-1 | |
Record name | Demissidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Epidemissidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 - 220 °C | |
Record name | 3-Epidemissidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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